N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
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Overview
Description
N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide: is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide moiety linked to a phenylpyrrolidine group. Cinnamamides are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide can be achieved through a multi-step process. One common method involves the reaction of methyl cinnamate with phenylethylamine in the presence of a catalyst such as Lipozyme® TL IM under continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl cinnamate: phenylethylamine) at 45°C for about 40 minutes, resulting in a high conversion rate of 91.3% .
Industrial Production Methods: Industrial production of cinnamamides, including this compound, often utilizes continuous-flow reaction technology. This method offers advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Additionally, the catalyst can be recycled or reused, making the process economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cinnamamides.
Scientific Research Applications
N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
- N-benzylcinnamamide
- N-(2-furylmethyl)cinnamamide
- N-(4-chlorophenyl)cinnamamide
Comparison: N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide is unique due to its phenylpyrrolidine moiety, which imparts distinct biological activities compared to other cinnamamides. For instance, N-benzylcinnamamide and N-(2-furylmethyl)cinnamamide have different substituents, leading to variations in their antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
(E)-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(14-13-17-8-3-1-4-9-17)21-16-19-12-7-15-22(19)18-10-5-2-6-11-18/h1-6,8-11,13-14,19H,7,12,15-16H2,(H,21,23)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIURWRSNFAVMNJ-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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